![molecular formula C8H5F2NO B1301625 3-(Difluoromethoxy)benzonitrile CAS No. 97582-88-2](/img/structure/B1301625.png)
3-(Difluoromethoxy)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that typically start from simpler aromatic compounds. For instance, the synthesis of 3,5-Dihydroxy benzonitrile was achieved in four steps starting from 3,5-dihydroxybenzoic acid, using reagents such as acetic anhydride, ammonia, and thionyl chloride, resulting in an overall yield of 66% . Similarly, although not directly applicable to 3-(Difluoromethoxy)benzonitrile, the synthesis of complex benzonitrile derivatives, such as those described in the papers, often requires careful selection of reagents and reaction conditions to introduce the desired functional groups while maintaining the integrity of the benzonitrile core.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Difluoromethoxy)benzonitrile has been studied using various techniques. For example, the compound 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was characterized by elemental analysis, IR, UV–vis spectroscopy, and X-ray single-crystal determination . The molecular geometry was further analyzed using computational methods such as Hartree-Fock (HF) and density functional theory (DFT) with the 6-
Scientific Research Applications
High-Temperature Reactions with Benzylic Substrates
At temperatures around 400°C, nitrogen trifluoride (NF3) reacts with benzylic substrates, including 3-(Difluoromethoxy)benzonitrile, to produce various products through difluoroamination. These reactions yield diverse outcomes based on the substrate used, demonstrating the compound's versatility in high-temperature chemical reactions (Belter, 2011).
Catalytic Reduction of Dioxygen
Cobalt corroles, including those containing 3-(Difluoromethoxy)benzonitrile, are effective catalysts for the reduction of dioxygen in both heterogeneous and homogeneous systems. These compounds show promise in catalysis, owing to their ability to facilitate significant chemical reactions (Kadish et al., 2008).
Dye-Sensitized Solar Cells
In Dye-Sensitized Solar Cells (DSSCs), benzonitrile-based electrolytes, including derivatives like 3-(Difluoromethoxy)benzonitrile, have shown beneficial effects. They contribute to long-term stability and efficiency in DSSCs, indicating their potential use in solar energy technologies (Latini et al., 2014).
Electrocatalytic Oxidation of Benzylamine
3-(Difluoromethoxy)benzonitrile is involved in the electrocatalytic oxidation of benzylamine, a process crucial in organic synthetic chemistry and pharmaceutical industries. This application highlights its role in facilitating efficient and green chemical synthesis (Wang et al., 2020).
Polymer Solar Cells
In the field of polymer solar cells, compounds like 4-amino-2-(trifluoromethyl)benzonitrile have been used as additives to enhance performance. These additives can improve power conversion efficiency, demonstrating the compound's utility in advanced solar cell technologies (Jeong et al., 2011).
Structural Studies in Chemistry
3-(Difluoromethoxy)benzonitrile has been studied for its structural trends and properties, which are crucial for understanding its behavior in various chemical contexts. Such studies provide insights into the molecule's geometry and electronic structure, which are vital for its applications in chemical synthesis and materials science (Kamaee et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(difluoromethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBOPIBHZFBHQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371747 | |
Record name | 3-(Difluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)benzonitrile | |
CAS RN |
97582-88-2 | |
Record name | 3-(Difluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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